![molecular formula C17H16FN5OS B4751089 N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4751089.png)
N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Descripción general
Descripción
N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that produces biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide involves the inhibition of certain enzymes in the body. This compound has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, it has been found to inhibit the enzyme fatty acid amide hydrolase, which is involved in the regulation of endocannabinoid signaling in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide are related to its mechanism of action. By inhibiting the enzymes carbonic anhydrase and fatty acid amide hydrolase, this compound has been found to produce a variety of effects on different cell types and physiological processes. For example, it has been found to reduce inflammation and pain in animal models of arthritis and to reduce the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments is its specificity for certain enzymes. This compound has been found to be a potent inhibitor of carbonic anhydrase and fatty acid amide hydrolase, which makes it a useful tool for investigating the role of these enzymes in different physiological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are many potential future directions for research on N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One area of interest is the development of new drugs that target carbonic anhydrase and fatty acid amide hydrolase for the treatment of various diseases. Additionally, this compound could be used to investigate the role of these enzymes in other physiological processes, such as metabolism and neurotransmitter signaling. Finally, further studies are needed to investigate the safety and toxicity of this compound and to develop new methods for its synthesis and purification.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been studied extensively for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that produces biochemical and physiological effects. It has been used in studies to investigate the role of certain enzymes in the body and the effects of different drugs on these enzymes. Additionally, it has been used in studies to investigate the effects of this compound on different cell types and the potential therapeutic applications of this compound.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-12-4-2-3-5-15(12)23-17(20-21-22-23)25-11-10-16(24)19-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSXLPOMBTZGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



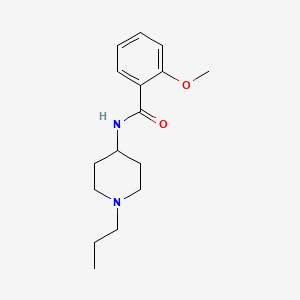
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)
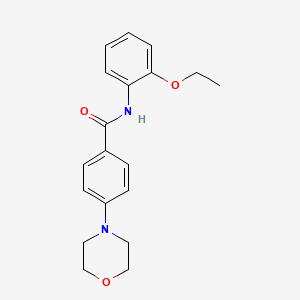
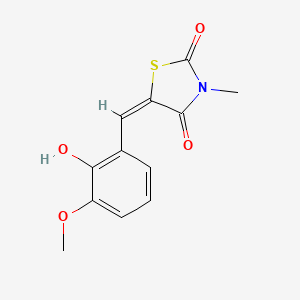
![isopropyl 2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylate](/img/structure/B4751068.png)
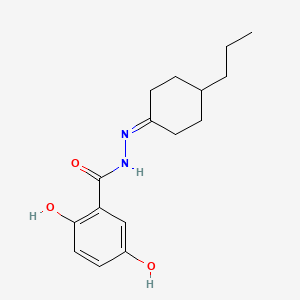
![N-(sec-butyl)-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751076.png)
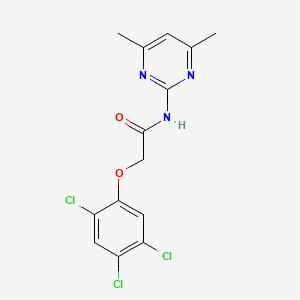
![3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4751095.png)
![N-(4-chlorobenzyl)-N'-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4751098.png)
![2'-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4751105.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4751112.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4751113.png)